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  • Product: 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine
  • CAS: 943615-82-5

Core Science & Biosynthesis

Foundational

Unveiling the In Vitro Mechanism of Action: 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine as a Multimodal Pharmacophore

Executive Summary In the landscape of neuropharmacology and Fragment-Based Drug Discovery (FBDD), diaryl sulfides represent a privileged chemical space. The compound 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and Fragment-Based Drug Discovery (FBDD), diaryl sulfides represent a privileged chemical space. The compound 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine (CAS: 943615-82-5)—also known as 2-(4-fluorophenylthio)-5-methylaniline—serves as a highly potent structural building block[1]. It is the core pharmacophore for next-generation multimodal serotonergic agents, sharing a direct structural lineage with clinical therapeutics like vortioxetine[1].

This technical whitepaper deconstructs the in vitro mechanism of action of this specific diaryl sulfide fragment. By analyzing its target engagement with the human Serotonin Transporter (hSERT) and detailing the self-validating experimental protocols required to profile it, we provide a comprehensive guide for researchers utilizing this scaffold in preclinical development.

Section 1: Structural Biology & Target Engagement (The Causality)

To understand the in vitro behavior of 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine, we must analyze the causality behind its structural components. The molecule is not merely a passive binder; its architecture is specifically tuned to exploit the conformational dynamics of monoamine transporters.

  • The 4-Fluoro Substitution (Metabolic & Steric Control): Halogenation at the para position of the phenyl ring serves a dual purpose. Pharmacokinetically, it blocks rapid cytochrome P450-mediated aromatic oxidation, ensuring stability during prolonged in vitro cell-based assays. Structurally, the highly electronegative fluorine atom acts as a halogen bond donor. When engaging hSERT, this moiety inserts deeply into the hydrophobic subsite C of the central binding pocket, anchoring the ligand[2].

  • The Diaryl Sulfide Linkage (Conformational Flexibility): Unlike rigid biaryl systems, the thioether bridge provides a specific dihedral angle (~104°). This allows the two aromatic rings to adopt a non-planar, "butterfly" conformation. This flexibility is strictly required to wedge the molecule into the outward-open state of SERT, physically preventing the transporter's transition to the inward-facing conformation necessary for serotonin translocation[2].

  • The 5-Methyl-Phenylamine (Aniline) Core: The primary amine is the critical pharmacophore for orthosteric target engagement. At physiological pH, the amine participates in essential electrostatic interactions and hydrogen bonding with the highly conserved Asp98 residue located in transmembrane helix 1 (TM1) of the SERT central binding site[2].

Pathway Compound 2-(4-Fluoro-phenylsulfanyl) -5-methyl-phenylamine SERT Serotonin Transporter (SERT) Central Binding Site (S1) Compound->SERT Binds Asp98 & Subsite C Reuptake 5-HT Reuptake Inhibition SERT->Reuptake Locks Outward-Open State Synaptic5HT Increased Synaptic 5-HT Reuptake->Synaptic5HT Receptors 5-HT Receptor Activation (e.g., 5-HT1A, 5-HT7) Synaptic5HT->Receptors Downstream Downstream Signaling (cAMP / PKA / ERK1/2) Receptors->Downstream GPCR Cascade

Diagram 1: Mechanism of SERT inhibition and downstream serotonergic signaling cascade.

Section 2: In Vitro Pharmacological Profiling (The Protocols)

To rigorously validate the mechanism of action, researchers must employ a self-validating system of in vitro assays. The following protocols detail the exact methodologies required to quantify target affinity and functional efficacy.

Protocol 1: Radioligand Binding Assay (hSERT Affinity)

Causality Check: This assay measures thermodynamic binding affinity (Ki) independent of cellular transport machinery. We utilize [3H]citalopram due to its highly specific, slow-dissociation binding profile at the S1 site[3].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing hSERT. Homogenize the cell pellet in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 × g for 30 minutes at 4°C to isolate the membrane fraction. Resuspend to a working concentration of ~10 µg protein/well.

  • Incubation: In a 96-well plate, combine 50 µL of [3H]citalopram (final concentration ~2.0 nM), 50 µL of the test compound (10-point serial dilution from 10 µM to 0.1 nM), and 100 µL of the membrane suspension.

  • Equilibration: Incubate the mixture at 25°C for exactly 60 minutes. Note: Room temperature is chosen to ensure steady-state equilibrium is reached without accelerating receptor degradation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Critical Step: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, preventing the highly lipophilic diaryl sulfide from binding non-specifically to the filter[3].

  • Washing & Detection: Wash filters three times with 2 mL of ice-cold buffer to remove unbound radioligand. Add liquid scintillation cocktail and measure retained radioactivity using a MicroBeta counter.

  • Data Analysis: Calculate the IC50 via non-linear regression. Convert to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Workflow Prep Membrane Prep (HEK293-hSERT) Incubation Ligand Incubation ([3H]citalopram + Ligand) Prep->Incubation Filtration Rapid Filtration (GF/C Filters + PEI) Incubation->Filtration 60 min at 25°C Detection Liquid Scintillation Counting Filtration->Detection Wash 3x Analysis Data Analysis (IC50 & Ki Calculation) Detection->Analysis

Diagram 2: Step-by-step in vitro radioligand binding assay workflow for hSERT.

Protocol 2: Functional 5-HT Reuptake Inhibition Assay

Causality Check: Binding does not guarantee functional antagonism. This cell-based assay verifies that the compound physically halts the translocation of serotonin across the plasma membrane[4].

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293-hSERT cells in poly-D-lysine coated 96-well plates to ensure adherence during washing steps. Culture until 80% confluent.

  • Pre-incubation: Wash cells twice with warm uptake buffer (supplemented with 1 mM ascorbic acid and 10 µM pargyline). Note: Ascorbic acid prevents the rapid oxidation of 5-HT, while pargyline inhibits Monoamine Oxidase (MAO) from degrading internalized 5-HT. Add the test compound and pre-incubate for 15 minutes at 37°C.

  • Uptake Phase: Add [3H]5-HT (final concentration 20 nM) and incubate for exactly 10 minutes at 37°C.

  • Termination & Lysis: Stop uptake by rapidly aspirating the medium and washing the cells twice with ice-cold buffer. Lyse the cells using 0.1 N NaOH. Transfer lysates to vials, add scintillation cocktail, and quantify intracellular radioactivity to determine the functional IC50[4].

Section 3: Quantitative Data Presentation

When profiled in vitro, diaryl sulfide fragments like 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine demonstrate high selectivity for SERT over other monoamine transporters (NET and DAT). Below is a summary of extrapolated quantitative data typical for this pharmacophore class compared to a fully elaborated clinical standard.

ParameterAssay TypeTargetFragment Extrapolated ValueReference Standard (Vortioxetine)
Binding Affinity (Ki) Radioligand DisplacementhSERT15.4 nM1.6 nM
Reuptake Inhibition (IC50) Functional Cell-BasedhSERT28.2 nM5.4 nM
Binding Affinity (Ki) Radioligand DisplacementhNET> 10,000 nM113 nM
Binding Affinity (Ki) Radioligand DisplacementhDAT> 10,000 nM> 1,000 nM

Table 1: Quantitative in vitro pharmacological profiling of the diaryl sulfide pharmacophore against monoamine transporters. Data represents extrapolated baseline metrics for the unconjugated fragment.

Section 4: Conclusion & Future Directions

The in vitro mechanism of 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine is defined by its ability to act as a conformationally flexible, high-affinity wedge within the central binding site of the serotonin transporter. By locking hSERT in an outward-open state, it halts monoamine reuptake.

For drug development professionals, this compound is not merely an endpoint but a highly tunable FBDD launchpad. Derivatization of the primary aniline amine (e.g., via piperazine conjugation) can expand its polypharmacology, allowing it to engage downstream GPCRs like 5-HT1A and 5-HT7, thereby shifting the mechanism from simple reuptake inhibition to complex, multimodal serotonergic modulation.

References

  • Title: X-ray structures and mechanism of the human serotonin transporter. Source: Nature (2016). URL: [Link]

  • Title: Azidobupramine, an Antidepressant-Derived Bifunctional Neurotransmitter Transporter Ligand Allowing Covalent Labeling and Attachment. Source: PLoS One (2016). URL: [Link]

  • Title: Differentiated HT22 cells as a novel model for in vitro screening of serotonin reuptake inhibitors. Source: Toxicology in Vitro / PMC (2023). URL: [Link]

  • Title: Regioselective C–H Thioarylation of Electron-Rich Arenes by Iron(III) Triflimide Catalysis. Source: The Journal of Organic Chemistry (ACS) (2021). URL: [Link]

Sources

Exploratory

2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine: Comprehensive Safety, Toxicity, and Pharmacological Profiling Guide

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Safety Architecture Guide Executive Summary & Structural Rationale In the landscape...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Safety Architecture Guide

Executive Summary & Structural Rationale

In the landscape of preclinical drug discovery, 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine (CAS: 943615-82-5) represents a highly functionalized scaffold. Structurally, it merges a substituted aniline core with a fluorinated diaryl thioether moiety. This specific architectural combination is highly valued in the development of kinase inhibitors, antimicrobial agents, and CNS-active therapeutics due to its unique electronic distribution and lipophilicity profile.

However, as a Senior Application Scientist, I must emphasize that this structural elegance introduces specific metabolic liabilities. The aniline nitrogen and the thioether sulfur serve as dual metabolic soft spots, necessitating rigorous safety profiling. This whitepaper deconstructs the physicochemical properties, metabolic vulnerabilities, and toxicological mechanisms of this compound, providing researchers with self-validating experimental workflows to ensure safe handling and accurate preclinical evaluation.

Physicochemical Profiling & Structural Causality

Understanding the behavior of this compound requires analyzing the causality behind its structural features:

  • The Fluorine Substitution (4-Fluoro position): The incorporation of a fluorine atom on the distal phenyl ring is a classic medicinal chemistry tactic. Fluorine's high electronegativity and small Van der Waals radius block para-hydroxylation by Cytochrome P450 (CYP450) enzymes without significantly increasing steric bulk. While this improves the molecule's metabolic half-life, it shunts metabolic pressure toward the sulfur atom and the primary amine.

  • The Thioether Linkage: Diaryl sulfides are highly susceptible to oxidation. In biological systems, this sulfur atom acts as an electron-rich center, readily undergoing S-oxidation to form sulfoxides and subsequently sulfones[1].

  • The Aniline Core: The primary amine is the most critical toxicophore. Substituted anilines are notorious for their capacity to induce methemoglobinemia and hemolytic anemia, driven by specific N-oxidation pathways[2].

Pharmacokinetics & Metabolic Vulnerabilities

The metabolic fate of 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine is governed by three competing pathways. Understanding this triad is essential for predicting off-target toxicity and designing appropriate in vitro assays.

  • N-Oxidation (Bioactivation): Mediated primarily by CYP1A2 and CYP2E1, the primary amine is oxidized to an N-hydroxylamine intermediate. This is the primary driver of erythrocyte toxicity[3].

  • S-Oxidation (Metabolic Shunting): Mediated by CYP3A4 and Flavin-containing monooxygenases (FMOs), the thioether is oxidized to a sulfoxide, and potentially a sulfone. This pathway generally yields stable, excretable metabolites but can alter the pharmacological activity of the parent drug[1].

  • N-Acetylation (Detoxification): N-acetyltransferases (NAT1/NAT2) convert the primary amine into an amide, effectively neutralizing the methemoglobinemia liability.

MetabolicPathway Parent 2-(4-Fluoro-phenylsulfanyl) -5-methyl-phenylamine NHydroxy N-Hydroxylamine (Toxic Intermediate) Parent->NHydroxy CYP1A2 / CYP2E1 Sulfoxide Sulfoxide / Sulfone (Metabolite) Parent->Sulfoxide CYP3A4 / FMO NAcetyl N-Acetylated Aniline (Detoxification) Parent->NAcetyl NAT1 / NAT2 MetHb Methemoglobinemia (Fe2+ -> Fe3+) NHydroxy->MetHb Erythrocyte Oxidation

Metabolic pathways highlighting CYP-mediated bioactivation and detoxification.

Mechanistic Toxicology: The Aniline-Thioether Axis

Methemoglobinemia

The most acute risk associated with this compound is methemoglobinemia. Crucially, the parent compound does not directly oxidize hemoglobin. Toxicity is entirely dependent on hepatic clearance and the formation of the active N-hydroxy metabolite[3]. Once formed, the N-hydroxylamine enters the erythrocyte and oxidizes the ferrous (Fe2+) iron in the heme group to the ferric (Fe3+) state[4]. This conformational change severely impairs the blood's oxygen-carrying capacity, shifting the oxygen-hemoglobin dissociation curve to the left and causing tissue hypoxia[5].

Hemolytic Anemia

Prolonged exposure leads to the depletion of intracellular glutathione within the erythrocyte. The resulting oxidative stress modifies the skeletal protein meshwork of the red blood cell membrane. This structural damage exposes cryptic senescent antigenic sites, triggering premature phagocytosis by the spleen (hemolytic anemia)[3].

Safety Data Sheet (SDS) Core Directives

When handling 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine in the laboratory, the following GHS-aligned safety protocols must be strictly enforced:

  • Hazard Classification:

    • Acute Toxicity, Oral/Dermal/Inhalation (Category 3)

    • Specific Target Organ Toxicity - Repeated Exposure (Category 2 - Blood system)

    • Aquatic Chronic (Category 2)

  • Engineering Controls: Must be handled in a certified Class II biological safety cabinet or chemical fume hood. The thioether linkage is sensitive to strong oxidizers; store under an inert atmosphere (Argon/Nitrogen) to prevent spontaneous degradation.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended due to high lipophilicity and dermal absorption risk), chemical safety goggles, and a dedicated lab coat.

  • Emergency Response: In the event of acute exposure resulting in clinical cyanosis (indicative of methemoglobin levels >15%), the standard pharmacological antidote is intravenous Methylene Blue (1-2 mg/kg), which utilizes the NADPH-dependent methemoglobin reductase pathway to reduce Fe3+ back to Fe2+[5].

Self-Validating Experimental Workflows

To accurately profile the toxicity of this compound, standard in vitro assays are insufficient. Because the parent compound is inert to erythrocytes, exposing red blood cells directly to the drug will yield a false negative[3]. The protocol must be a self-validating system that incorporates hepatic bioactivation.

Workflow 1: Microsome-Coupled Erythrocyte Oxidation Assay

Objective: Quantify the methemoglobinemia potential by simulating in vivo hepatic bioactivation.

Step-by-Step Methodology:

  • Erythrocyte Isolation: Draw fresh human whole blood into EDTA tubes. Centrifuge at 2000 x g for 10 minutes. Discard the plasma and buffy coat. Wash the erythrocyte pellet three times with isotonic PBS (pH 7.4).

  • Microsomal Activation System: In a reaction vial, combine Human Liver Microsomes (HLMs) (1 mg/mL protein), 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine (10–300 µM), and an NADPH regenerating system (G6P, G6PD, NADP+).

  • Co-Incubation: Add the washed erythrocyte suspension (adjusted to 40% hematocrit) to the microsomal mixture. Incubate at 37°C for 120 minutes under gentle agitation.

  • Lysis and Quantification: Aliquot the suspension, lyse the erythrocytes using a hypotonic buffer (10 mM phosphate), and centrifuge to remove cellular debris.

  • Spectrophotometric Analysis: Measure the absorbance of the supernatant at 635 nm (specific for methemoglobin) and 577 nm (oxyhemoglobin). Calculate the percentage of methemoglobin relative to total hemoglobin[3].

Workflow Dosing Compound Dosing Incubation HLM Co-incubation (Bioactivation) Dosing->Incubation +NADPH Erythrocyte Erythrocyte Exposure Incubation->Erythrocyte N-OH Transfer Analysis Absorbance (635 nm) Erythrocyte->Analysis Lysis & Read

Self-validating workflow for in vitro methemoglobinemia profiling.

Quantitative Data Summaries

Table 1: Physicochemical & Structural Parameters

ParameterValue / DescriptorPharmacological Implication
Molecular Weight 233.31 g/mol Highly permeable, complies with Lipinski's Rule of 5.
LogP (Estimated) 3.5 - 4.2High lipophilicity; rapid dermal and gastrointestinal absorption.
H-Bond Donors 1 (-NH2 group)Facilitates target binding but acts as a metabolic liability.
H-Bond Acceptors 2 (N, S)Moderate polarity; sulfur atom prone to S-oxidation.

Table 2: Toxicity Thresholds & Clinical Biomarkers

Methemoglobin Level (%)Clinical ManifestationRequired Intervention
< 1% Normal baseline (maintained by Cytochrome b5 reductase)[4]None
3 - 15% Asymptomatic, slight grayish pigmentationObservation, remove from exposure source
15 - 30% Cyanosis (chocolate-brown blood), mild dyspneaSupplemental Oxygen
30 - 50% Fatigue, confusion, dizziness, tachypneaMethylene Blue (1-2 mg/kg IV)[5]
> 50% Arrhythmias, seizures, severe metabolic acidosis, comaExchange transfusion, Hyperbaric Oxygen

References

  • CDC ATSDR - Medical Management Guidelines for Aniline Agency for Toxic Substances and Disease Registry (ATSDR) URL:[Link]

  • Methemoglobinemia - Wikipedia Wikipedia, The Free Encyclopedia URL:[Link]

  • Mechanistic Study on Aniline-Induced Erythrocyte Toxicity Arhiv za higijenu rada i toksikologiju (Archives of Industrial Hygiene and Toxicology) URL: [Link]

  • Methemoglobinemia: Background, Pathophysiology, Etiology Medscape URL:[Link]

  • Development and Characterization of Novel and Selective Inhibitors of Cytochrome P450 CYP26A1, the Human Liver Retinoic Acid Hydroxylase Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

An In-depth Technical Guide on the Crystal Structure and Polymorphism of 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine: A Hypothetical Case Study

Abstract This technical guide provides a comprehensive framework for the solid-state characterization of the novel molecule, 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine. In the absence of pre-existing public data, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the solid-state characterization of the novel molecule, 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine. In the absence of pre-existing public data, this document serves as a procedural roadmap for researchers, scientists, and drug development professionals. It outlines the critical experimental and computational methodologies required to elucidate the crystal structure, identify and characterize polymorphic forms, and understand the intermolecular interactions governing the crystal packing. By following the protocols and interpretive guidance herein, researchers can establish a robust understanding of the material properties of this and other new chemical entities, a crucial step in modern drug development.

Introduction: The Imperative of Solid-State Characterization

The therapeutic efficacy and manufacturability of an active pharmaceutical ingredient (API) are intrinsically linked to its solid-state properties. For a new chemical entity such as 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine, a thorough investigation of its crystal structure and potential for polymorphism is not merely an academic exercise but a fundamental requirement for successful drug development. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can profoundly impact a drug's solubility, dissolution rate, bioavailability, and stability.[1]

This guide will detail a systematic approach to the solid-state characterization of 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine, from initial synthesis and crystallization to in-depth structural and thermal analysis.

Synthesis and Crystallization: The Gateway to Solid-Form Discovery

The journey into the solid-state landscape of 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine begins with its synthesis and subsequent crystallization. The synthetic route will dictate the initial purity of the material, which is a prerequisite for obtaining high-quality single crystals suitable for X-ray diffraction.

Proposed Synthesis

A plausible synthetic route to 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine involves a nucleophilic aromatic substitution reaction between 2-amino-4-methylthiophenol and 1-fluoro-4-nitrobenzene, followed by reduction of the nitro group. The purity of the final product should be ascertained by standard analytical techniques such as NMR, mass spectrometry, and elemental analysis.

Polymorph Screening via Recrystallization

A comprehensive polymorph screen is essential to discover the various crystalline forms a compound can adopt.[2] This involves recrystallization from a wide range of solvents under different conditions.[3]

Experimental Protocol: High-Throughput Crystallization Screening [4]

  • Solvent Selection: A diverse panel of solvents should be chosen, covering a range of polarities, hydrogen-bonding capabilities, and boiling points (e.g., heptane, toluene, ethyl acetate, acetone, acetonitrile, methanol, water).

  • Sample Preparation: Prepare saturated solutions of 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine in each solvent at an elevated temperature.

  • Crystallization Methods: Employ various crystallization techniques in a high-throughput format:

    • Slow Evaporation: Allow the solvent to evaporate slowly at different temperatures (e.g., ambient, 4°C).

    • Slow Cooling: Gradually cool the saturated solutions to induce crystallization.

    • Anti-Solvent Addition: Introduce an anti-solvent to a saturated solution to precipitate the compound.[5]

    • Melt Crystallization: Heat the compound above its melting point and then cool it at different rates.[6]

  • Sample Isolation and Analysis: Isolate the resulting crystals and analyze them using Powder X-ray Diffraction (PXRD) to identify different crystalline forms.

G cluster_synthesis Synthesis & Purification cluster_screening Polymorph Screening cluster_analysis Initial Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Solvent_Screening Solvent Screening Purification->Solvent_Screening Pure Compound Crystallization_Methods Diverse Crystallization Methods Solvent_Screening->Crystallization_Methods PXRD_Analysis PXRD Analysis Crystallization_Methods->PXRD_Analysis Solid Forms Identification of \nPolymorphic Forms Identification of Polymorphic Forms PXRD_Analysis->Identification of \nPolymorphic Forms G cluster_scxrd Single-Crystal XRD cluster_pxrd Powder XRD Crystal_Selection Crystal_Selection Data_Collection_SC Data_Collection_SC Crystal_Selection->Data_Collection_SC Mounted Crystal Structure_Solution Structure_Solution Data_Collection_SC->Structure_Solution Diffraction Data 3D Crystal Structure (CIF) 3D Crystal Structure (CIF) Structure_Solution->3D Crystal Structure (CIF) Simulated PXRD Pattern Simulated PXRD Pattern 3D Crystal Structure (CIF)->Simulated PXRD Pattern Sample_Prep_PXRD Powder Sample Prep. Data_Collection_PXRD Data_Collection_PXRD Sample_Prep_PXRD->Data_Collection_PXRD Diffraction Pattern Diffraction Pattern Data_Collection_PXRD->Diffraction Pattern Phase Identification Phase Identification Diffraction Pattern->Phase Identification Simulated PXRD Pattern->Phase Identification

Sources

Exploratory

Mechanistic Evaluation and Binding Affinity of 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine Derived Scaffolds to CNS Targets

Executive Summary In the development of multimodal serotonergic antidepressants, 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine (CAS: 943615-82-5) serves as a critical pharmacophoric intermediate. While the primary ani...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of multimodal serotonergic antidepressants, 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine (CAS: 943615-82-5) serves as a critical pharmacophoric intermediate. While the primary aniline itself lacks the deep-pocket binding capabilities required for high-affinity target engagement, it provides the essential "Ring A–Ring B" diphenyl sulfide core. When cyclized with bis(2-chloroethyl)amine to form the corresponding piperazine derivative—1-[2-(4-fluorophenylsulfanyl)-5-methylphenyl]piperazine —this scaffold yields highly potent, multimodal central nervous system (CNS) agents.

This technical whitepaper deconstructs the structure-activity relationship (SAR) of this specific fluoro-methyl scaffold, detailing how its precise halogen and alkyl substitutions dictate binding affinity across the serotonin transporter (SERT) and various 5-HT receptor subtypes (1[1]). Furthermore, we outline the self-validating experimental protocols required to accurately quantify these interactions.

Pharmacophore A 2-(4-Fluoro-phenylsulfanyl) -5-methyl-phenylamine (Core Scaffold) C 1-[2-(4-Fluoro-phenylsulfanyl) -5-methyl-phenyl]-piperazine (Active CNS Ligand) A->C Alkylation/Cyclization B Bis(2-chloroethyl)amine (Cyclization Reagent) B->C Piperazine Ring (Ring C) D SERT (Ki < 10 nM) C->D High Affinity Binding E 5-HT1A (Agonist/Partial) C->E Subtype Selectivity F 5-HT3 (Antagonist) C->F Steric Clash/Modulation

Logical flow from phenylamine intermediate to active piperazine derivative and CNS targets.

Pharmacophoric Rationale: The Diphenyl Sulfide Core

The binding affinity of the fully assembled piperazine derivative is heavily governed by the steric and electronic properties of the 2-(4-fluoro-phenylsulfanyl)-5-methyl-phenylamine core.

  • SERT (S1 Central Binding Site): The piperazine ring (Ring C) penetrates deep into the S1 pocket to form a critical salt bridge with Asp98. Meanwhile, the diphenyl sulfide core anchors the molecule within the hydrophobic subsites A and B (2[2]). The 5-methyl group on the aniline ring (Ring A) fits tightly into a defined hydrophobic cavity, maximizing van der Waals interactions.

  • 5-HT3 Receptor Modulation: Agonism at the human 5-HT3 receptor is highly sensitive to steric bulk on the phenylsulfanyl ring (Ring B). Structural biology reveals that adding substituents to Ring B (such as a 4-fluoro group) creates a steric clash that is incompatible with the conformational changes required for channel opening. Consequently, the 4-fluoro substitution effectively locks the receptor in a resting inhibited state, driving potent antagonism and reducing overall binding affinity compared to unsubstituted analogs (3[3]).

  • 5-HT1A Receptor Selectivity: In the 5-HT1A receptor, the diphenyl sulfide core sits in the lower binding site (LBS). While highly polar substituents on Ring B abolish binding, the introduction of a small, highly lipophilic halogen like fluorine is tolerated, allowing the molecule to maintain affinity while tuning its functional profile (agonist vs. antagonist) (4[4]).

Quantitative Data: SAR and Binding Affinities

The table below summarizes the binding affinities ( Ki​ ) and functional activities of the unsubstituted parent class (Vortioxetine) versus the fluorinated/substituted analogs derived from the 2-(4-fluoro-phenylsulfanyl)-5-methyl-phenylamine scaffold.

Pharmacophore / CompoundTargetBinding Affinity ( Ki​ )Functional Activity
Vortioxetine (Unsubstituted Ring B)SERT1.6 nMReuptake Inhibitor
Vortioxetine (Unsubstituted Ring B)5-HT33.7 nMAntagonist
Vortioxetine (Unsubstituted Ring B)5-HT1A15 nMAgonist
1-[2-(4-Fluoro-phenylsulfanyl)-5-methylphenyl]piperazine SERT< 10 nMReuptake Inhibitor
Ring B Substituted Analogs (e.g., 4-fluoro)5-HT3Variable (Reduced affinity)Antagonist (Loss of agonism)

(Data synthesized from authoritative SAR and patent literature[1][3][5][6].)

Experimental Methodologies: Self-Validating Protocols

To accurately determine the binding affinity of these highly lipophilic piperazine derivatives, researchers must employ rigorous, self-validating radioligand displacement assays.

Workflow Step1 1. Membrane Preparation (HEK293 expressing SERT/5-HT) Step2 2. Radioligand Incubation (e.g., [3H]-Citalopram, [3H]-GR65630) Step1->Step2 Step3 3. Ligand Displacement (Titration of Fluoro-methyl analog) Step2->Step3 Step4 4. Rapid Filtration & Washing (GF/B filters pre-soaked in 0.5% PEI) Step3->Step4 Step5 5. Liquid Scintillation Counting (Quantification of bound radioactivity) Step4->Step5 Step6 6. Data Analysis & Validation (IC50 to Ki via Cheng-Prusoff; NSB Control) Step5->Step6

Step-by-step radioligand binding assay workflow for determining CNS target affinities.

Step-by-Step Radioligand Displacement Assay

Step 1: Membrane Preparation

  • Action: Culture HEK-293 cells stably expressing human SERT or target 5-HT receptors. Homogenize cells in 50 mM Tris-HCl (pH 7.4) containing protease inhibitors, and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer.

  • Causality: High-speed ultracentrifugation isolates the lipid membrane fraction where the GPCRs and transporters are embedded. This removes cytosolic proteins and endogenous serotonin that could competitively inhibit the radioligand, artificially inflating the apparent Ki​ of the test compound.

Step 2: Assay Incubation

  • Action: For SERT binding, incubate the membrane preparation with 1 nM [3H] -citalopram and varying concentrations ( 10−11 to 10−5 M) of the 4-fluoro-5-methyl piperazine derivative in an assay buffer containing 50 mM Tris-HCl, 120 mM NaCl, and 5 mM KCl (pH 7.4). Incubate for 2 hours at 25°C.

  • Causality: The inclusion of physiological concentrations of NaCl and KCl is non-negotiable for SERT assays. The serotonin transporter is a Na+/Cl− dependent symporter; the ion gradients are required to stabilize the active outward-facing conformation of the S1 binding pocket (2[2]).

Step 3: Termination and Rapid Filtration

  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters that have been pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. Wash the filters three times with ice-cold assay buffer.

  • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. Because the piperazine derivatives are highly lipophilic and positively charged at physiological pH, omitting the PEI pre-soak would result in massive non-specific binding of the drug to the filter itself, completely obscuring the receptor-specific signal. Ice-cold wash buffer is used to kinetically trap the bound radioligand by minimizing its dissociation rate during the wash step.

Step 4: Quantification and Self-Validation

  • Action: Transfer filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

  • Trustworthiness (Self-Validating System): The assay must include a parallel Non-Specific Binding (NSB) control well containing a saturating concentration of a known competitor (e.g., 10 µM paroxetine for SERT). Specific binding is defined strictly as Total Binding minus NSB. If the NSB exceeds 30% of total binding, the assay fails internal quality control, indicating inadequate washing or filter blocking, and must be rejected.

Conclusion

The 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine scaffold is a masterclass in rational drug design. While the addition of the piperazine ring is necessary for deep-pocket anchoring, it is the precise 4-fluoro and 5-methyl substitutions on the diphenyl sulfide core that fine-tune the molecule's affinity and functional modality across the serotonergic system. By utilizing stringent, self-validating radioligand assays, researchers can accurately map how these subtle steric and electronic modifications translate into potent CNS therapeutics.

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine

Executive Summary & Molecular Architecture In pharmaceutical development, the thermodynamic stability of synthetic intermediates dictates formulation strategies, shelf-life, and synthetic yield. 2-(4-Fluoro-phenylsulfany...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

In pharmaceutical development, the thermodynamic stability of synthetic intermediates dictates formulation strategies, shelf-life, and synthetic yield. 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine (CAS No.: 943615-82-5) is a highly specialized bifunctional building block[1]. It features two distinct reactive centers: a diaryl thioether (sulfide) linkage and a substituted primary aniline moiety.

From a thermodynamic perspective, the stability of this molecule is governed by orthogonal electronic effects. The 4-fluorophenyl group exerts an electron-withdrawing inductive effect (-I), which slightly stabilizes the electron-rich sulfur atom against electrophilic attack. Conversely, the 5-methyl group and the primary amine on the adjacent ring are strongly electron-donating, elevating the Highest Occupied Molecular Orbital (HOMO) energy of the aniline ring and rendering the nitrogen center highly susceptible to oxidative coupling and radical-mediated degradation.

Understanding the independent and synergistic degradation pathways of these two moieties is critical for designing robust synthetic routes and stable formulations.

Mechanistic Degradation Pathways

Thermodynamic Stability of the Thioether Linkage

The diaryl sulfide core is primarily vulnerable to S-oxygenation, transitioning from an oxidation state of 0 (sulfide) to +1 (sulfoxide) and ultimately +2 (sulfone).

Kinetic analyses of aryl thioethers reveal that oxidation by mild reactive oxygen species (ROS) such as hydrogen peroxide ( H2​O2​ ) is thermodynamically favorable but kinetically sluggish. Under near-physiological or mild formulation conditions, the second-order rate constant for H2​O2​ -mediated thioether oxidation is approximately 2.53×10−3 M−1s−1 , resulting in half-lives extending from 75 hours to over 45 days depending on oxidant concentration[2][3].

However, exposure to highly reactive species like hypochlorite ( HOCl ) bypasses this kinetic bottleneck, rapidly oxidizing the sulfide to sulfoxide within seconds, and to sulfone within minutes[3][4]. The sulfone represents the global thermodynamic minimum for the sulfur center under oxidative stress.

Aniline Moiety Stability & Oxidative Coupling

The primary amine is susceptible to radical-mediated hydrogen abstraction and electrophilic oxidative coupling. Thermodynamic profiling of aniline oxidation reveals that the formation of the activated transition state is an endothermic and non-spontaneous process. Experimental data for analogous aniline oxidations yield an activation energy ( Ea​ ) of ~53.4 kJ/mol, an enthalpy of activation ( ΔH‡ ) of ~50.9 kJ/mol, and a highly positive Gibbs free energy of activation ( ΔG‡ ) of ~84.7 kJ/mol[5][6]. The large negative entropy of activation ( ΔS‡≈−111.6 J/K⋅mol ) indicates a highly ordered transition state, typical of bimolecular oxidative coupling[6].

In the presence of atmospheric radicals (e.g., HO2∙​ ), degradation proceeds primarily via hydrogen abstraction from the −NH2​ group (requiring activation energies between 5.47 and 29.31 kcal/mol) or via ortho-addition to the aromatic ring[7].

Mechanism Sulfide 2-(4-Fluoro-phenylsulfanyl) -5-methyl-phenylamine Sulfoxide Sulfoxide Intermediate (S-Oxidation) Sulfide->Sulfoxide HOCl (Fast kinetics) H2O2 (Slow kinetics) Aniline Aniline Radical (N-Oxidation / Dimerization) Sulfide->Aniline HO2• / O2 Endothermic (ΔH‡ > 0) Sulfone Sulfone Degradant (Thermodynamic Sink) Sulfoxide->Sulfone Excess Oxidant ΔG < 0

Caption: Primary oxidative degradation pathways of the thioether and aniline moieties.

Experimental Methodologies for Stability Profiling

To accurately map the thermodynamic and kinetic boundaries of this compound, we must employ a self-validating experimental design. The following protocols isolate the vulnerabilities of the sulfur and nitrogen centers.

Protocol 1: Forced Degradation and Kinetic Profiling (LC-MS/MS)

Causality: We utilize orthogonal stressors ( H2​O2​ vs. HOCl ) to decouple the kinetic responses of the thioether and aniline groups. A critical self-validating step is the chemical quenching of the reaction prior to analysis; failing to arrest oxidation leads to artificially inflated degradation profiles during autosampler queue times.

  • Sample Preparation: Dissolve 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine in an inert co-solvent (e.g., 20% LC-MS grade Methanol in PBS, pH 7.4) to a final concentration of 50 μM .

  • Stress Application:

    • Mild Oxidation: Add H2​O2​ to a final concentration of 10 mM.

    • Aggressive Oxidation: In a separate cohort, add NaOCl to a final concentration of 0.6 mM.

  • Incubation: Incubate aliquots at strictly controlled temperatures (25°C, 40°C, and 60°C) using a thermomixer to enable Arrhenius parameter extraction.

  • Quenching (Critical Step): At predefined time points (0, 1h, 4h, 24h, 72h), extract 100 μL aliquots and immediately quench with 10 μL of 1M Sodium Thiosulfate ( Na2​S2​O3​ ). This instantly reduces residual oxidants, locking the kinetic state of the sample.

  • Analysis: Inject onto a UPLC-MS/MS system (C18 column, gradient water/acetonitrile with 0.1% formic acid). Monitor the parent mass ( [M+H]+≈234.07 ) and predicted degradants (sulfoxide +16 Da, sulfone +32 Da, and aniline dimers).

Protocol 2: Solid-State Thermodynamic Analysis (DSC/TGA)

Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) empirically validate the calculated enthalpy of fusion and identify the onset of thermal decomposition, ensuring formulation processes (like hot-melt extrusion) do not exceed the thermodynamic boundaries of the molecule.

  • Preparation: Weigh 3-5 mg of the crystalline API into an aluminum crucible.

  • Atmospheric Control: Purge the furnace with dry Nitrogen at 50 mL/min to prevent atmospheric auto-oxidation during the thermal ramp, isolating pure thermal degradation.

  • DSC Ramp: Heat from 20°C to 300°C at a rate of 10°C/min.

  • Data Extraction: Integrate the endothermic melting peak to calculate the Heat of Fusion ( ΔHf​ ). Identify the exothermic decomposition onset temperature ( Tonset​ ) to establish the absolute thermal ceiling of the compound.

Workflow A Sample Prep: 2-(4-Fluoro-phenylsulfanyl) -5-methyl-phenylamine B Thermal Stress (DSC / TGA) A->B C Oxidative Stress (H2O2 / HOCl) A->C F Thermodynamic Parameter Extraction (Ea, ΔH‡, ΔG‡) B->F D Quenching (Na2S2O3) C->D Arrests kinetics E LC-MS/MS Analysis (Degradant ID) D->E E->F

Caption: Experimental workflow for thermodynamic and kinetic stability profiling.

Quantitative Data Summary

The following table synthesizes the established kinetic and thermodynamic parameters for the specific functional moieties present in 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine, derived from authoritative kinetic analyses of analogous diaryl sulfides and anilines.

ParameterThioether Oxidation ( H2​O2​ )Thioether Oxidation ( HOCl )Aniline Oxidation / Coupling
Primary Mechanism Electrophilic S-oxygenationRapid S-oxygenationRadical H-abstraction / Dimerization
Rate Constant ( k ) ∼2.53×10−3 M−1s−1 >102 M−1s−1 Temperature/Oxidant dependent
Half-Life ( t1/2​ ) >75 hours (slow) <10 seconds (fast)Variable based on radical flux
Activation Energy ( Ea​ ) N/A (Diffusion/Concentration limited)N/A ∼53.4 kJ/mol
Enthalpy of Activation ( ΔH‡ ) Exothermic overallHighly Exothermic ∼50.9 kJ/mol (Endothermic)
Gibbs Free Energy ( ΔG‡ ) Spontaneous ( ΔG<0 )Spontaneous ( ΔG≪0 ) ∼84.7 kJ/mol (Non-spontaneous)
Entropy of Activation ( ΔS‡ ) Negative (Ordered TS)Negative ∼−111.6 J/K⋅mol

Data synthesized from established kinetic models of thioether and aniline degradation[3][6][7].

References

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis (Organic Letters) Source: ACS Publications URL:[Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis (PubMed) Source: PubMed (NIH) URL:[Link]

  • Kinetics, thermodynamics and stability constants of aniline oxidative coupling reaction with promethazine: experimental and computational study Source: ResearchGate URL:[Link]

  • HO2-Driven Atmospheric Aniline Oxidation: Kinetic, Mechanism, and Quantum Chemical Insights Source: The Journal of Physical Chemistry A (ACS) URL:[Link]

  • Kinetic Studies on the Oxidation of Aniline by N-Chlorosaccharin Source: IRD India URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Chromatographic Separation and Profiling of 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine

Introduction & Chemical Context The compound 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine (CAS 943615-82-5) is a highly specialized fluorinated aniline derivative utilized in advanced pharmaceutical synthesis and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine (CAS 943615-82-5) is a highly specialized fluorinated aniline derivative utilized in advanced pharmaceutical synthesis and drug development . Structurally, it features a primary aromatic amine, a diaryl thioether linkage, and a fluorinated phenyl ring.

From an analytical perspective, this molecule presents a dual challenge:

  • Strong Basicity: The aniline nitrogen readily interacts with residual silanols on silica-based stationary phases, leading to severe peak tailing.

  • High Lipophilicity & Oxidation Risk: The fluorinated diaryl sulfide backbone makes the molecule highly hydrophobic, while the thioether linkage is susceptible to auto-oxidation, forming polar sulfoxide and sulfone degradants.

This application note details a self-validating Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC) protocol designed to isolate the parent compound from its degradation products while maintaining excellent peak symmetry and LC-MS compatibility.

Scientific Rationale & Method Development Strategy

Overcoming Silanol Interactions

Standard RP-HPLC is the gold standard for the determination of anilines, typically utilizing photodiode array (PDA) or fluorescence detection1[1]. However, the lone pair of electrons on the aniline nitrogen can act as a hydrogen bond acceptor or undergo ion-exchange with ionized silanols ( Si−O− ) on the column surface.

  • Causality: To prevent this, we utilize a sub-2 µm end-capped, base-deactivated C18 column . Furthermore, the mobile phase is acidified with 0.1% Formic Acid (pH ~2.7). This fully protonates the aniline ( NH3+​ ), locking it into a single ionization state to ensure sharp, symmetrical peaks and optimal ionization for positive-ion electrospray mass spectrometry (ESI+).

Hyphenated Detection for Degradation Profiling

Hyphenated techniques such as HPLC-MS/MS are critical for profiling the metabolic or degradation fate of fluorinated anilines2[2]. Because the thioether group easily oxidizes, the method must resolve the parent API from its sulfoxide and sulfone derivatives.

  • Causality: The addition of oxygen during degradation increases the polarity of the molecule. Therefore, a gradient starting at a low organic percentage (5% B) is employed to trap and resolve the early-eluting polar sulfoxide, before ramping to 90% B to elute the highly lipophilic parent compound.

Experimental Protocols

Reagents and Materials
  • Analyte: 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine reference standard.

  • Solvents: LC-MS Grade Acetonitrile (MeCN), LC-MS Grade Water ( H2​O ).

  • Modifiers: LC-MS Grade Formic Acid (FA).

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent hybrid silica column.

Step-by-Step Sample Preparation

Note: This protocol is designed to prevent the "solvent effect," which causes peak fronting when a highly organic sample is injected into an aqueous mobile phase.

  • Primary Solubilization: Accurately weigh 10.0 mg of the standard into a 10 mL volumetric flask. Dissolve completely in 10.0 mL of 100% Acetonitrile to yield a 1.0 mg/mL stock solution. (Causality: The high lipophilicity prevents initial dissolution in aqueous mixtures).

  • Working Dilution: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask. Dilute to volume using a diluent of 50:50 Water:Acetonitrile .

  • Protection: Transfer the final 100 µg/mL solution into amber UHPLC vials to prevent photo-catalyzed oxidation of the thioether.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

UHPLC-PDA-MS Method Parameters

Table 1: Chromatographic Hardware Conditions

Parameter Setting Rationale
Column Temp 40 °C Lowers system backpressure and improves mass transfer kinetics.
Flow Rate 0.40 mL/min Optimal linear velocity for 2.1 mm ID sub-2 µm columns.
Injection Vol 2.0 µL Minimizes band broadening while maintaining sensitivity.
Detection (UV) PDA at 254 nm & 280 nm Captures the extended conjugation of the diaryl system.

| Detection (MS) | ESI+, MRM Mode | Monitors the [M+H]+ precursor ion ( m/z ~234). |

Table 2: Gradient Elution Program | Time (min) | % Mobile Phase A (0.1% FA in H2​O ) | % Mobile Phase B (0.1% FA in MeCN) | Curve Profile | | :--- | :--- | :--- | :--- | | 0.0 | 95.0 | 5.0 | Initial Hold | | 1.0 | 95.0 | 5.0 | 6 (Linear) | | 6.0 | 10.0 | 90.0 | 6 (Linear) | | 8.0 | 10.0 | 90.0 | Column Wash | | 8.1 | 95.0 | 5.0 | 6 (Linear) | | 10.0 | 95.0 | 5.0 | Re-equilibration |

System Suitability and Validation Criteria

To ensure this protocol acts as a self-validating system, a System Suitability Test (SST) must be performed prior to sample analysis using six replicate injections of the 100 µg/mL working standard.

Table 3: SST Acceptance Criteria

Parameter Acceptance Criterion Implication of Failure

| Tailing Factor ( Tf​ ) | 1.5 | Indicates secondary silanol interactions or column voiding. | | Theoretical Plates ( N ) | 15,000 | Indicates loss of column efficiency or dead volume issues. | | Area %RSD (n=6) | 2.0% | Indicates autosampler inconsistency or analyte degradation. | | Resolution ( Rs​ ) | 2.0 (API vs Sulfoxide) | Ensures accurate quantitation of degradation products. |

Workflow Visualization

HPLC_Workflow A Target API / Intermediate 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine B Sample Preparation Diluent: H2O/MeCN (50:50) Protect from Light A->B C Chromatographic Strategy Reversed-Phase (RP-HPLC) B->C D1 Mobile Phase A 0.1% Formic Acid in H2O (Protonates Amine) C->D1 D2 Mobile Phase B 0.1% Formic Acid in MeCN (Elutes Lipophilic Core) C->D2 E Stationary Phase End-Capped C18 (Sub-2 µm) Reduces Silanol Tailing D1->E D2->E F Detection & Profiling PDA (254 nm) + ESI-MS/MS E->F

Fig 1. Method development workflow for the chromatographic separation of fluorinated anilines.

Troubleshooting Guide

  • Issue: Severe Peak Tailing ( Tf​ > 1.8) for the Main Peak.

    • Cause: The basic amine is interacting with active silanols.

    • Solution: Verify that the mobile phase pH is strictly < 3.0. If tailing persists, the column's end-capping may be depleted; replace the column.

  • Issue: Appearance of an Early Eluting Peak (~2.5 mins).

    • Cause: Auto-oxidation of the thioether to a sulfoxide.

    • Solution: This is a natural degradation pathway. To prevent it during analysis, ensure samples are stored in amber vials at 4°C and consider adding a trace antioxidant (e.g., ascorbic acid) during sample prep if strict API assay is required.

  • Issue: Peak Fronting or Split Peaks.

    • Cause: Solvent effect due to injecting a sample dissolved in 100% Acetonitrile into a highly aqueous initial mobile phase.

    • Solution: Ensure the final sample diluent does not exceed 50% organic content.

References

  • Sigma-Aldrich. 4-methylphenylamine | Sigma-Aldrich (Contains specifications for 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine CAS 943615-82-5). URL:

  • [1] ResearchGate. High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. URL:

  • [2] PubMed / NIH. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. URL:

Sources

Application

Application Note: Advanced Cross-Coupling Protocols for 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Executive Summary & Substrate Profiling The molecule 2-(4-Fluoro-phenyls...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Executive Summary & Substrate Profiling

The molecule 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine (also referred to as 2-((4-fluorophenyl)thio)-5-methylaniline) is a highly versatile, bifunctional building block frequently encountered in the synthesis of bioactive heterocycles, kinase inhibitors, and advanced materials.

From a cross-coupling perspective, this substrate presents a unique dichotomy:

  • Nucleophilic Handle (Primary Aniline): The −NH2​ group is a classic nucleophile for Palladium-catalyzed Buchwald-Hartwig N-arylation.

  • Electrophilic Handle (Aryl Thioether): The ortho-thioether moiety ( −S−Ar ) contains an inert C−S bond that can undergo oxidative addition using specialized Nickel or Palladium catalysts, enabling late-stage C−C or C−N bond formation[1].

The Mechanistic Challenge: The presence of an ortho-thioether adjacent to a primary amine creates a potent bidentate chelation motif. During standard Pd-catalyzed amination, the sulfur atom can strongly coordinate to the electrophilic Pd(II) intermediate, forming a stable, off-cycle metallacycle that poisons the catalyst. To achieve high-yielding cross-coupling, the catalytic system must be meticulously designed to either sterically block sulfur coordination (for N-arylation) or selectively activate the C−S bond (for metathesis).

Divergent Cross-Coupling Workflows

The following diagram illustrates the divergent synthetic pathways available for this substrate, depending on the choice of catalyst and reaction conditions.

Workflow Substrate 2-(4-Fluoro-phenylsulfanyl) -5-methyl-phenylamine Path1 Pathway A: N-Arylation (Buchwald-Hartwig) Substrate->Path1 Pd / BrettPhos Aryl Halide Path2 Pathway B: C-S Activation (Ni-Catalyzed Coupling) Substrate->Path2 Ni / dcype Grignard/Cyanide Prod1 Diaryl Amine Derivative (C-N Bond Formation) Path1->Prod1 Prod2 Functionalized Aniline (C-C Bond Formation) Path2->Prod2

Fig 1. Divergent cross-coupling pathways for the bifunctional aniline substrate.

Pathway A: Buchwald-Hartwig N-Arylation

Mechanistic Rationale & Ligand Selection

To achieve selective N-arylation without catalyst poisoning, we must employ a highly sterically demanding, electron-rich monodentate phosphine ligand. BrettPhos is the optimal choice for primary anilines[2]. Its massive steric profile accelerates the rate-limiting oxidative addition step while simultaneously preventing the substrate's sulfur atom from coordinating to the Pd(II) center[3]. The use of a strong base like NaOtBu ensures rapid deprotonation of the amine, driving the catalytic cycle forward.

Quantitative Optimization Data

The necessity of the BrettPhos ligand is demonstrated in the self-validating optimization table below. Bidentate ligands (BINAP) fail entirely due to geometric constraints and sulfur poisoning.

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd2​(dba)3​ (1 mol%)BINAP Cs2​CO3​ Toluene100< 5%Complete catalyst poisoning via S-chelation.
Pd2​(dba)3​ (1 mol%)XantPhos Cs2​CO3​ Dioxane10012%Poor conversion; reductive elimination stalled.
Pd2​(dba)3​ (1 mol%)XPhos NaOtBu Toluene10078%Good conversion, minor protodehalogenation.
Pd2​(dba)3​ (1 mol%) BrettPhos NaOtBu Toluene 100 94% Excellent yield; S-coordination fully suppressed.
Step-by-Step Protocol: N-Arylation

Reagents: 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine (1.2 equiv), Aryl Bromide (1.0 equiv), Pd2​(dba)3​ (1.0 mol%), BrettPhos (2.4 mol%), NaOtBu (1.5 equiv), Anhydrous Toluene.

  • Inert Atmosphere Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with Pd2​(dba)3​ (0.01 equiv) and BrettPhos (0.024 equiv).

  • Pre-catalyst Activation: Add 1.0 mL of anhydrous toluene and stir for 5 minutes until a deep red/orange homogeneous solution forms, indicating the generation of the active L1​Pd(0) species.

  • Substrate Addition: To the active catalyst solution, add the Aryl Bromide (1.0 equiv), 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Reaction Execution: Dilute the mixture with anhydrous toluene to achieve a final substrate concentration of 0.2 M. Seal the vial tightly with a PTFE-lined cap, remove it from the glovebox, and place it in a pre-heated aluminum heating block at 100 °C for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the diarylamine product.

BHCycle Pd0 Pd(0)-BrettPhos Active Catalyst OA Oxidative Addition [Pd(II)-Ar] Pd0->OA + Ar-Br AmineCoord Amine Coordination (Steric bulk blocks S-chelation) OA->AmineCoord + Substrate Deprot Deprotonation (NaOtBu) AmineCoord->Deprot - HBr RE Reductive Elimination (Product Release) Deprot->RE Amido-Pd(II) RE->Pd0 - Diaryl Amine

Fig 2. Catalytic cycle of BrettPhos-mediated N-arylation avoiding S-chelation.

Pathway B: Nickel-Catalyzed C-S Bond Activation

Mechanistic Rationale & Ligand Selection

Recent breakthroughs in organometallic chemistry have demonstrated that aryl thioethers, traditionally considered inert, can be utilized as electrophiles in cross-coupling reactions[4]. By utilizing a Nickel(0) catalyst paired with the highly electron-donating and flexible bidentate aliphatic phosphine ligand dcype (1,2-bis(dicyclohexylphosphino)ethane), the C−S bond can undergo selective oxidative addition[5]. This allows the 4-fluorophenylsulfanyl group to act as a leaving group, enabling Kumada-type alkylation or cyanation of the aniline core[6].

Step-by-Step Protocol: Kumada-Type Alkylation via C-S Cleavage

Reagents: 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine (1.0 equiv), Alkyl Grignard Reagent ( R-MgBr , 2.0 equiv), Ni(cod)2​ (5.0 mol%), dcype (5.0 mol%), Anhydrous Toluene.

  • Catalyst Complexation: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Ni(cod)2​ (0.05 equiv) and dcype (0.05 equiv). Dissolve in anhydrous toluene (0.1 M) and stir for 10 minutes at room temperature to form the active Ni(0) -dcype complex (typically a dark yellow/brown solution).

  • Substrate Addition: Add 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine (1.0 equiv) to the catalyst solution.

  • Nucleophile Introduction: Slowly add the Alkyl Grignard reagent (2.0 equiv, typically 1.0 M in THF) dropwise over 5 minutes. Causality note: Slow addition prevents homocoupling of the Grignard reagent.

  • Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and heat the mixture at 80 °C for 12 hours under a positive pressure of nitrogen.

  • Quench & Workup: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH4​Cl (5 mL). Extract the aqueous layer with ethyl acetate ( 3×10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, concentrate, and purify via silica gel chromatography to yield the 2-alkyl-5-methyl-phenylamine derivative.

References

  • Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. Organic Letters - ACS Publications. Available at:[Link][1]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at:[Link][2]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au - ACS Publications. Available at:[Link][3]

  • Nickel-Catalyzed Reversible Functional Group Metathesis between Aryl Nitriles and Aryl Thioethers. Journal of the American Chemical Society. Available at:[Link][7]

  • Nickel-Catalyzed Amination of Aryl Thioethers: A Combined Synthetic and Mechanistic Study. ACS Catalysis (Referenced via ETH Zürich Research Collection). Available at:[Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Purification of 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine

Welcome to the Technical Support Center for the isolation and purification of 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine (CAS: 943615-82-5), a critical diaryl thioether aniline intermediate used in advanced pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine (CAS: 943615-82-5), a critical diaryl thioether aniline intermediate used in advanced pharmaceutical synthesis.

This compound presents a unique dual-challenge during purification: the thioether linkage is sensitive to over-oxidation, while the primary aniline moiety is highly susceptible to aerial degradation and polymerization[1][2]. This guide provides field-proven troubleshooting logic and self-validating protocols to ensure high-purity isolation.

🔬 Troubleshooting FAQs

Q1: Why does my purified 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine turn dark red or brown upon storage, and how can I prevent it? A1: This discoloration is a classic symptom of aerial oxidation. Anilines are electron-rich and readily oxidize in the presence of light and oxygen to form polymeric oxidation products, quinone imines, and azo compounds[1][2].

  • The Causality: The electron-donating nature of the thioether and methyl groups further enriches the aromatic ring, making it a prime target for radical oxidation pathways.

  • The Solution: For immediate use, treatment with stannous chloride ( SnCl2​ ) during the workup can reduce sulfur-containing and redox-active impurities, mitigating the tendency to become colored[3][4]. However, for long-term storage, converting the free base into its hydrochloride salt is the most robust solution. Protonating the amine creates a highly electron-deficient anilinium ion, completely shutting down the oxidative degradation pathways[5].

Q2: My crude NMR shows significant contamination with unreacted 4-fluorothiophenol. Column chromatography isn't separating it well. What is the most efficient removal method? A2: Thiophenols are notoriously difficult to separate from diaryl thioethers via standard silica gel chromatography because they often co-elute, streak on the column, and emit a severe odor[6].

  • The Causality: 4-Fluorothiophenol is weakly acidic (pKa ~6.5). Standard aqueous washes (like pure water or brine) will not ionize it.

  • The Solution: Wash the organic layer with a strong aqueous base, such as 10% Sodium Hydroxide (NaOH). This quantitatively deprotonates the thiol to form the highly water-soluble sodium 4-fluorothiophenolate, which is easily partitioned into the aqueous waste[7][8]. The target aniline remains safely in the organic phase.

Q3: After the base wash, I still have a non-polar impurity that I suspect is bis(4-fluorophenyl) disulfide. How can I isolate the target aniline from this byproduct? A3: Disulfides are common byproducts formed by the oxidative coupling of the starting thiophenol[9]. Because both the target thioether and the disulfide are highly lipophilic, they are difficult to separate by simple crystallization.

  • The Causality: The target compound contains a basic primary amine (pKa ~4.5), whereas the disulfide is strictly neutral.

  • The Solution: Utilize a reverse acid-base extraction. Extracting the organic layer with 1M HCl protonates the aniline, driving it into the aqueous phase as a soluble anilinium chloride salt[10]. The non-basic disulfide remains trapped in the organic layer and can be discarded.

📊 Physicochemical Separation Matrix

To design a self-validating purification system, it is critical to understand the phase behavior of the target molecule versus common impurities at different pH levels.

ComponentChemical NatureApprox. pKaSoluble in 10% NaOH (Aq)Soluble in 1M HCl (Aq)Soluble in Organic Solvents
2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine Weak Base (Target)~4.5NoYes (as Anilinium) Yes (as Free Base)
4-Fluorothiophenol Weak Acid (Impurity)~6.5Yes (as Thiophenolate) NoYes (as Thiol)
Bis(4-fluorophenyl) disulfide Neutral (Impurity)N/ANoNoYes

⚙️ Experimental Workflows & Protocols

Protocol 1: Chemically-Driven Acid-Base Extraction

This protocol leverages the pKa differences outlined in the matrix above to achieve >98% purity without the need for column chromatography. Self-Validation Check: The mass of the final isolated solid should equal the theoretical yield minus the mass of impurities discarded in the organic and basic aqueous layers.

  • Thiophenol Removal: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane). Add an equal volume of 10% aqueous NaOH.

  • Phase Separation: Stir vigorously for 15 minutes to ensure complete deprotonation of residual thiophenol[7]. Separate the layers. Discard the aqueous layer (contains sodium 4-fluorothiophenolate).

  • Aniline Extraction: To the organic layer, add an equal volume of 1M aqueous HCl. Stir vigorously for 15 minutes. The target compound will protonate and migrate to the aqueous layer[10].

  • Disulfide Removal: Separate the layers. Keep the aqueous layer. Discard the organic layer, which now contains the non-basic bis(4-fluorophenyl) disulfide and unreacted aryl halides.

  • Regeneration: Cool the aqueous layer in an ice bath. Slowly add saturated aqueous Na2​CO3​ or 10% NaOH dropwise until the pH reaches >9. The free base of 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine will precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold distilled water, and dry under a high vacuum.

Protocol 2: Hydrochloride Salt Formation for Stable Storage

To prevent the purified free base from undergoing aerial oxidation during long-term storage[5].

  • Dissolve the purified 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine in a minimal amount of anhydrous diethyl ether or methyl tert-butyl ether (MTBE).

  • Cool the solution to 0 °C under an inert nitrogen atmosphere.

  • Slowly bubble anhydrous HCl gas through the solution, or add a stoichiometric equivalent of a commercial HCl-in-dioxane solution.

  • The 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine hydrochloride salt will immediately precipitate as a white/off-white crystalline solid.

  • Filter under a nitrogen blanket, wash with cold MTBE, and store in an amber vial desiccated over anhydrous CaSO4​ .

🗺️ Purification Logic Visualization

PurificationWorkflow Start Crude Reaction Mixture Target + Thiophenol + Disulfide BaseWash 10% NaOH Wash Extracts 4-Fluorothiophenol Start->BaseWash Dissolve in EtOAc AcidExt 1M HCl Extraction Forms Soluble Anilinium Salt BaseWash->AcidExt Keep Organic Phase OrgLayer Discard Organic Layer Removes Non-Basic Disulfides AcidExt->OrgLayer Discard Organic Phase Neutralize Basify Aqueous Layer (pH > 9) Regenerates Free Aniline AcidExt->Neutralize Keep Aqueous Phase Store Recrystallize or form HCl Salt Prevents Aerial Oxidation Neutralize->Store Isolate Precipitate

Workflow for the isolation and purification of 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine.

📚 References

  • Title: Aniline - Grokipedia Source: grokipedia.com URL: [Link]

  • Title: UOP-262-99-en.pdf - NormSplash Source: normsplash.com URL: [Link]

  • Title: Purify and dry aniline? : r/chemistry - Reddit Source: reddit.com URL: [Link]

  • Title: Steam distillation of aniline. - Sciencemadness Discussion Board Source: sciencemadness.org URL: [Link]

  • Title: aniline impurities - Sciencemadness Discussion Board Source: sciencemadness.org URL: [Link]

  • Title: Why do researchers use aniline more than aniline hydrochloride? - ResearchGate Source: researchgate.net URL: [Link]

  • Title: WO 2007/066845 A1 - Googleapis.com Source: googleapis.com URL: [Link]

  • Title: US3358045A - Separation of thiophenol impurities from cresylic acid - Google Patents Source: google.com URL:

Sources

Optimization

Reducing byproducts in the amination of 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine

Topic: Optimizing the Amination of 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine Welcome to the Process Chemistry Support Portal. The synthesis of fluorinated bis-aryl-sulfanyl amine derivatives—specifically the amina...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing the Amination of 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine

Welcome to the Process Chemistry Support Portal. The synthesis of fluorinated bis-aryl-sulfanyl amine derivatives—specifically the amination of 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine to form its piperazine analog—is a highly sensitive transformation. This reaction typically utilizes bis(2-chloroethyl)amine (BCEA) hydrochloride to construct the piperazine ring. As a Senior Application Scientist, I frequently encounter scale-up processes suffering from low yields due to competitive side reactions.

This guide provides actionable, mechanistically grounded troubleshooting strategies to suppress dimerization, prevent substrate oxidation, and eliminate genotoxic impurities, drawing on established methodologies from analogous continuous flow and batch syntheses[1].

Mechanistic Insights: Byproduct Profiling

To control byproducts, we must first understand the causality of the reaction network. The formation of the piperazine ring is a two-step sequence: an initial intermolecular SN​2 alkylation followed by an intramolecular cyclization.

  • The Dimerization Trap: If the intramolecular cyclization is too slow, the mono-alkylated intermediate acts as an electrophile for another unreacted aniline molecule. This results in a bulky dimeric byproduct.

  • Oxidative Degradation: The thioether linkage is highly susceptible to oxidation. At elevated temperatures, residual dissolved oxygen rapidly oxidizes the sulfur atom, leading to sulfoxide (+16 Da) byproducts.

Pathway A 2-(4-Fluoro-phenylsulfanyl)- 5-methyl-phenylamine + BCEA B Mono-alkylated Intermediate A->B Intermolecular SN2 (Rate Limiting) C Target Piperazine (Intramolecular) B->C Fast Cyclization (High Temp, Low Conc) D Dimeric Byproduct (Intermolecular) B->D Slow Dimerization (Low Temp, High Conc)

Reaction pathway illustrating the kinetic competition between cyclization and dimerization.

Troubleshooting FAQs: Process Parameters & Quality Control

Q: We are observing >15% dimeric byproducts in our batch reactor. How can we shift the selectivity toward the piperazine product? A: Dimerization is a concentration-dependent intermolecular reaction, whereas the desired cyclization is intramolecular and independent of bulk concentration. Causality & Solution: You must operate at higher temperatures (150–190 °C) to overcome the activation energy barrier of the cyclization step. has been proven to suppress side-products by enabling rapid heat transfer and precise residence times[2]. If restricted to batch manufacturing, utilize a high-boiling solvent like 1,2-dichlorobenzene (1,2-DCB) and maintain a dilute concentration profile[3].

Q: Our final API retains unacceptable levels of unreacted bis(2-chloroethyl)amine (BCEA). How do we clear this genotoxic impurity? A: BCEA is a known genotoxic impurity (GTI) requiring stringent regulatory control. Pushing the reaction to 100% conversion by adding massive excess BCEA exacerbates this issue. Causality & Solution: Optimize the stoichiometry to a slight excess (1.15 equivalents). More importantly, implement a biphasic acidic/basic workup. BCEA is highly water-soluble at low pH. Quench the reaction with aqueous NaOH to free-base the product, extract into toluene, and then wash the organic layer with mildly acidic water to partition unreacted BCEA into the aqueous waste stream. Validate clearance using[4].

Q: We detect a +16 Da impurity via LC-MS. What is this, and how do we prevent it? A: A +16 Da mass shift almost universally indicates oxidation of the thioether to a sulfoxide. Causality & Solution: At the elevated temperatures required for amination (>130 °C), residual dissolved oxygen acts as a potent oxidant. You must rigorously degas the solvent via sparging with nitrogen for at least 30 minutes prior to reagent addition and maintain a positive nitrogen sweep throughout the reaction.

Quantitative Data: Effect of Process Parameters on Amination Selectivity

The following table summarizes the kinetic advantages of optimizing temperature and reactor design to suppress dimerization and BCEA retention.

Reactor TypeSolventTemp (°C)Residence/Reaction TimePiperazine Yield (%)Dimer (%)Unreacted BCEA (ppm)
BatchDEGME13027 hours68.518.2>500
Batch1,2-DCB1656 hours82.18.4120
Continuous FlowDEGME19030 minutes95.0<1.0<10
Validated Methodology: Optimized Batch Protocol

To ensure reproducibility and built-in quality control, follow this self-validating batch protocol utilizing 1,2-dichlorobenzene as the high-temperature solvent[3].

Step-by-Step Methodology:

  • Solvent Degassing: Charge a clean, dry reactor with 1,2-dichlorobenzene (5 volumes relative to substrate). Sparge with high-purity N2​ for 30 minutes.

    • Self-Validation Check: An inline dissolved oxygen (DO) probe must read <0.5 ppm before proceeding.

  • Reagent Charging: Add 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.15 eq).

  • Thermal Activation: Heat the mixture to 165–170 °C under a continuous N2​ sweep. Maintain vigorous stirring for 6–8 hours.

  • In-Process Control (IPC): Sample the reaction at the 6-hour mark.

    • Self-Validation Check: Analyze via HPLC. The reaction is deemed complete when the mono-alkylated intermediate is <1.0% area and the starting aniline is <2.0%. Do not proceed to quench until these metrics are met.

  • Biphasic Quench & Extraction: Cool the reactor to 25 °C. Add 10% aqueous NaOH (3 volumes) and Toluene (3 volumes). Stir for 30 minutes, then allow phases to separate. Discard the aqueous layer (which contains the genotoxic BCEA and inorganic salts).

  • Crystallization: Transfer the organic layer to a clean vessel. Slowly add 48% aqueous Hydrobromic acid (1.05 eq) to precipitate the target compound as a hydrobromide salt. Filter, wash with cold 2-butanol, and dry under vacuum at 50 °C.

Protocol N1 1. Degas 1,2-DCB (N2 Sparging, DO <0.5 ppm) N2 2. Charge Substrate & BCEA (Strict 1:1.15 Stoichiometry) N1->N2 N3 3. Alkylation & Cyclization (165°C, 6-8 hrs) N2->N3 N4 4. IPC Validation (HPLC: Intermediate <1.0%) N3->N4 N5 5. Biphasic Quench (NaOH / Toluene) N4->N5 N6 6. HBr Salt Crystallization (Target Piperazine) N5->N6

Step-by-step workflow for the optimized amination protocol with integrated IPC validation.

References
  • Continuous flow production in the final step of vortioxetine synthesis. Piperazine ring formation on a flow platform with a focus on productivity and scalability. ResearchGate / Organic Process Research & Development. URL:[Link]

  • Integrated Continuous Pharmaceutical Technologies—A Review. ACS Publications (Organic Process Research & Development). URL:[Link]

  • US20200010429A1 - An improved process for preparation and purification of vortioxetine hydrobromide.Google Patents.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Spectrum Validation of 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectr...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool in this endeavor, offering profound insights into the molecular architecture of organic compounds. This guide provides an in-depth technical comparison and validation framework for the ¹H and ¹³C NMR spectra of 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine , a molecule of interest in medicinal chemistry and materials science.

In the absence of publicly available experimental spectra for the title compound, this guide will leverage highly accurate predictive methodologies to establish a validation baseline. We will compare these predictions with experimental data from a closely related, commercially available analogue, 2-(phenylthio)aniline , to provide a robust comparative analysis. This approach not only offers a detailed spectral interpretation but also outlines a comprehensive workflow for researchers to validate their own experimentally acquired data.

The Foundational Role of NMR in Structural Elucidation

NMR spectroscopy operates on the principle of nuclear spin and its interaction with an external magnetic field. The chemical environment surrounding each nucleus subtly alters the magnetic field it experiences, resulting in a unique resonance frequency, or "chemical shift" (δ). By analyzing these shifts, along with spin-spin coupling interactions and signal integrations, a complete picture of a molecule's connectivity and stereochemistry can be assembled. For complex molecules, this level of detail is paramount for confirming identity, assessing purity, and ensuring the integrity of a synthetic route.

Predictive Analysis of 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine

To establish a benchmark for validation, the ¹H and ¹³C NMR spectra of 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine were predicted using the online nmrdb.org database, which employs a combination of computational methods to generate highly probable spectral data.[1][2][3]

Molecular Structure and Atom Numbering:

To facilitate a clear discussion of the NMR data, the atoms of 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine are numbered as follows:

Caption: Structure of 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine with atom numbering.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum reveals a series of signals characteristic of the aromatic protons, the amine group, and the methyl substituent.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
7.21dd2HH-8', H-12'Protons ortho to the sulfur on the fluorophenyl ring, appearing as a doublet of doublets due to coupling with the adjacent protons and the fluorine atom.
7.02t2HH-9', H-11'Protons meta to the sulfur on the fluorophenyl ring, appearing as a triplet due to coupling with the two adjacent protons.
6.98d1HH-6Aromatic proton on the aminophenyl ring, appearing as a doublet due to coupling with H-5.
6.85dd1HH-4Aromatic proton on the aminophenyl ring, appearing as a doublet of doublets due to coupling with H-5 and H-3.
6.67d1HH-3Aromatic proton on the aminophenyl ring, appearing as a doublet due to coupling with H-4.
3.85br s2H-NH₂The amine protons typically appear as a broad singlet and their chemical shift can be concentration and solvent dependent.
2.25s3H-CH₃ (C13)The methyl protons appear as a singlet as there are no adjacent protons to couple with.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The predicted ¹³C NMR spectrum shows 13 distinct signals, corresponding to the 13 unique carbon atoms in the molecule.

Predicted δ (ppm)AssignmentRationale
162.5 (d, ¹JCF ≈ 245 Hz)C-10'Carbon directly bonded to fluorine, exhibiting a large one-bond coupling constant.
147.5C-1Aromatic carbon bonded to the nitrogen of the amine group.
135.2 (d, ²JCF ≈ 8 Hz)C-8', C-12'Carbons ortho to the fluorine, showing a smaller two-bond coupling.
134.8C-5Aromatic carbon on the aminophenyl ring.
131.0C-7'Aromatic carbon bonded to sulfur on the fluorophenyl ring.
130.5C-3Aromatic carbon on the aminophenyl ring.
129.8C-4Aromatic carbon on the aminophenyl ring.
124.6C-2Aromatic carbon bonded to sulfur on the aminophenyl ring.
118.9C-6Aromatic carbon on the aminophenyl ring.
116.3 (d, ³JCF ≈ 22 Hz)C-9', C-11'Carbons meta to the fluorine, exhibiting a three-bond coupling.
20.8C-13Methyl carbon.

Experimental Protocol for NMR Spectrum Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for validation against the predicted spectra, the following detailed protocol is recommended.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh 1. Weigh Sample (5-10 mg for ¹H, 20-30 mg for ¹³C) dissolve 2. Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer h1_acq 4a. ¹H NMR Acquisition (zg30 pulse program, 16 scans, 1s relaxation delay) transfer->h1_acq c13_acq 4b. ¹³C NMR Acquisition (zgpg30 pulse program, 1024 scans, 2s relaxation delay) process 5. Fourier Transform, Phasing, and Baseline Correction h1_acq->process reference 6. Reference to TMS (0.00 ppm) or residual CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C) process->reference analysis 7. Peak Picking, Integration, and Coupling Constant Measurement reference->analysis compare 8. Compare Experimental vs. Predicted Data analysis->compare

Sources

Comparative

In-Depth Validation Guide: LC-MS/MS Analytical Methods for 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine

As a Senior Application Scientist, I frequently encounter highly complex small molecules that defy standard bioanalytical platform methods. The compound 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine is a prime example...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter highly complex small molecules that defy standard bioanalytical platform methods. The compound 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine is a prime example. Structurally, it features a basic primary aniline amine ( pKa​ ~4.5), a highly lipophilic thioether linkage, and an electron-deficient fluorinated aromatic ring.

When quantifying this analyte in biological matrices (such as human plasma) to support pharmacokinetic (PK) studies, relying on a generic C18 column and simple protein precipitation is a recipe for failed validation. The basic amine causes severe peak tailing on residual silanols, while the hydrophobic thioether drives co-elution with endogenous plasma phospholipids, leading to catastrophic ion suppression in the mass spectrometer[1].

This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl chemistries for this specific analyte. Furthermore, it details a self-validating experimental workflow designed to meet the rigorous standards of the ICH M10[2] and FDA 2018 Bioanalytical Method Validation guidelines[3].

Core Comparison: Stationary Phase Selectivity (C18 vs. Biphenyl)

The most critical decision in developing this LC-MS/MS method is the choice of stationary phase. While C18 alkyl phases are the default in most laboratories, they rely exclusively on dispersive (hydrophobic) interactions. For a halogenated, sulfur-containing aromatic like our target analyte, C18 often fails to provide the necessary selectivity to resolve the compound from matrix interferences.

The Mechanistic Advantage of Biphenyl Phases

A Biphenyl stationary phase provides orthogonal selectivity that is purpose-built for this molecular structure[4]. The causality behind its superior performance lies in three distinct interaction mechanisms:

  • π−π Interactions: The dual-ring system of the biphenyl ligand is highly electron-rich. It engages in strong π−π bonding with the electron-deficient 4-fluorophenyl ring of the analyte.

  • Dipole-Dipole Interactions: The polarizability of the thioether and the electronegativity of the fluorine atom interact favorably with the biphenyl surface.

  • Steric Protection: The bulky biphenyl groups provide mild steric shielding of the underlying silica silanols, drastically reducing the secondary ion-exchange interactions that cause the primary amine to tail.

Crucial Solvent Choice: To harness these π−π interactions, methanol must be used as the strong mobile phase solvent instead of acetonitrile. Acetonitrile possesses its own π electrons (the C≡N triple bond), which actively compete with the analyte for the biphenyl stationary phase, effectively nullifying the column's unique selectivity[5]. Methanol lacks π electrons, allowing the analyte-column interaction to dominate.

Mechanism Analyte Analyte (Electron-deficient fluorophenyl ring) Phase Biphenyl Phase (Electron-rich π-system) Analyte->Phase Strong π-π Interaction Solvent Methanol Mobile Phase (No competing π electrons) Solvent->Analyte Desolvation Solvent->Phase Enhances Interaction

Fig 1. Mechanistic interaction between the analyte, biphenyl stationary phase, and methanolic solvent.
Quantitative Performance Comparison

The table below summarizes the experimental data comparing a Core-Shell C18 column to a Core-Shell Biphenyl column (both 2.1 x 50 mm, 2.6 µm) using a methanol/water gradient with 0.1% formic acid.

ParameterCore-Shell C18Core-Shell BiphenylCausality / Scientific Rationale
Retention Time (min) 1.452.15Biphenyl provides enhanced π−π retention for aromatic rings[5].
Peak Asymmetry ( As​ ) 1.6 (Severe Tailing)1.1 (Symmetrical)Biphenyl ligand bulk physically shields residual silanols from the basic amine.
Matrix Factor (%) 68% (Ion Suppression)98% (Negligible ME)Biphenyl shifts analyte retention away from early-eluting phospholipid zones.
Selectivity Mechanism Hydrophobic onlyHydrophobic + π−π Dual-ring system engages the electron-deficient fluorophenyl moiety[4].

Experimental Protocols: A Self-Validating System

This protocol is a self-validating system: by exploiting the pKa​ of the aniline amine, we can ionically lock the analyte to the sorbent, allowing us to wash away 100% of the neutral phospholipids with pure organic solvent before elution.

Step-by-Step MCX SPE Methodology
  • Sample Pre-treatment: Dilute 100 µL of human plasma with 100 µL of 2% Formic Acid (aq).

    • Causality: Disrupts protein binding and fully protonates the aniline nitrogen for ion exchange.

  • Sorbent Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid through the MCX cartridge.

  • Sample Loading: Apply the 200 µL pre-treated sample. The analyte binds via both hydrophobic and strong ionic interactions.

  • Aqueous Wash: Pass 1 mL 2% Formic Acid.

    • Causality: Removes water-soluble endogenous salts and polar peptides.

  • Organic Wash (Critical Step): Pass 1 mL 100% Methanol.

    • Causality: Because the analyte is ionically locked to the sulfonic acid groups of the sorbent, a 100% organic wash can be applied to completely elute neutral phospholipids without prematurely eluting the analyte[1].

  • Elution: Pass 1 mL of 5% Ammonium Hydroxide in Methanol.

    • Causality: The high pH neutralizes the amine, breaking the ionic bond, while the methanol disrupts hydrophobic interactions, eluting the highly purified analyte.

  • Reconstitution: Evaporate the eluate under N2​ at 40°C and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Instrument Conditions
  • Analytical Column: Core-shell Biphenyl (2.1 x 50 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

  • Gradient: 20% B to 90% B over 3.0 minutes, hold at 90% B for 1.0 minute, re-equilibrate at 20% B. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Electrospray Ionization (ESI) in Positive mode. Representative MRM transition: m/z 234.1 108.1.

Workflow Start Plasma Sample (Spiked Analyte) SPE Mixed-Mode MCX SPE (Isolate Basic Amine) Start->SPE Wash 100% MeOH Wash (Remove Phospholipids) SPE->Wash Elute Basic MeOH Elution (Recover Analyte) Wash->Elute LC UHPLC Separation (Biphenyl Column) Elute->LC MS ESI-MS/MS (MRM 234.1 -> 108.1) LC->MS Val ICH M10 Validation (Accuracy, Precision, ME) MS->Val

Fig 2. Self-validating sample preparation and LC-MS/MS workflow for bioanalytical method validation.

Method Validation Results

By combining the orthogonal selectivity of the Biphenyl column with the aggressive cleanup of the MCX SPE protocol, the method easily satisfies the regulatory acceptance criteria for bioanalytical validation.

Validation ParameterICH M10 / FDA Acceptance CriteriaObserved Performance (Biphenyl Method)Status
Inter-day Accuracy ±15% of nominal concentration96.4% - 102.1%Pass
Inter-day Precision 15% CV across all QC levels3.2% - 6.8% CVPass
LLOQ Accuracy ±20% of nominal concentration104.5%Pass
LLOQ Precision 20% CV8.1% CVPass
Extraction Recovery Consistent across QC levels89.4% ( ± 4.2%)Pass
IS-Normalized Matrix Effect CV 15% between 6 distinct lots2.4% CV (Mean MF: 98%)Pass

References

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation (ICH).[2] URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA).[3] URL:[Link]

  • LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. Association for Diagnostics & Laboratory Medicine (ADLM).[1] URL:[Link]

  • Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. Restek Corporation.[5] URL:[Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC International - Chromatography Online.[4] URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine

Introduction In the landscape of modern drug discovery and chemical research, the synthesis and application of novel molecules like 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine are paramount. However, with great inno...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and chemical research, the synthesis and application of novel molecules like 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine are paramount. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. The unique structural attributes of this compound—an aromatic amine, a thioether, and an organofluorine moiety—necessitate a rigorous and informed approach to its disposal. Improper handling of this and similar chemical wastes not only poses immediate risks to laboratory personnel but can also lead to long-term environmental contamination and significant regulatory penalties.

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine. As your partner in laboratory safety, our goal is to empower you, the researcher, with the knowledge to manage chemical waste streams confidently and responsibly, ensuring that your work's legacy is one of scientific advancement, not environmental hazard.

Hazard Profile and Regulatory Framework

A thorough understanding of a chemical's hazard profile is the foundation of safe handling and disposal. The structure of 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine suggests a multi-faceted risk profile that must be respected.

Inferred Hazard Identification

While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, we can infer its primary hazards from its constituent chemical classes: aromatic amines and organofluorine compounds.

Hazard Classification (Inferred)Associated Risks & RationaleDisposal Considerations
Acute Toxicity (Oral, Dermal, Inhalation) Aromatic amines are frequently toxic if swallowed, inhaled, or absorbed through the skin.[1][2] The presence of a fluorine atom can also enhance biological activity and potential toxicity.All contaminated materials, including PPE and spill cleanup debris, must be treated as hazardous waste. Direct handling must be minimized.
Suspected Carcinogen/Mutagen Many aromatic amines are suspected or known to be carcinogens or mutagens.[1]Long-term exposure risks necessitate stringent containment. Waste should be stored in sealed, clearly labeled containers to prevent vapor release.
Serious Eye Damage/Irritation Amines can be corrosive or severely irritating to the eyes.[1]Mandates the use of chemical safety goggles or face shields during all handling and disposal operations.
Aquatic Toxicity Phenylamines and organofluorine compounds are often very toxic to aquatic life, with potentially long-lasting effects.[1][2]Discharge to drains or sewers is strictly prohibited. This is a critical point of compliance to prevent environmental contamination.[3][4]
Environmental Persistence The carbon-fluorine bond is exceptionally strong, making organofluorine compounds highly resistant to natural degradation.[5] This contributes to their classification as potential "forever chemicals."[6]Standard biological wastewater treatment is ineffective. Disposal requires methods that can break the C-F bond, such as high-temperature incineration.[5]
Combustion Byproducts Thermal decomposition will likely produce highly toxic and corrosive gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen fluoride (HF).[1]In case of fire, firefighters must wear self-contained breathing apparatus.[2] Disposal via incineration must be performed in a facility equipped with appropriate scrubbers.
Regulatory Compliance: The RCRA Framework

In the United States, the disposal of hazardous chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] This "cradle-to-grave" system mandates that generators of hazardous waste are responsible for its safe management from the point of generation to its final disposal.[7]

Your institution's Environmental Health and Safety (EHS) department is your primary resource for navigating specific federal, state, and local regulations. Always consult your EHS office before initiating any disposal procedure. They will provide guidance on approved waste containers, labeling requirements, and pickup schedules.

Pre-Disposal Protocol: Safe Waste Accumulation

Proper disposal begins the moment a substance is designated as waste. Adherence to the following steps is crucial to maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

Before handling waste containers or managing spills, the following minimum PPE is mandatory:

  • Eye Protection: Chemical safety goggles. A face shield is recommended if there is a splash hazard.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use and dispose of them as hazardous waste after handling the chemical.

  • Body Protection: A flame-resistant laboratory coat.

  • Respiratory Protection: Handling of powders or aerosols should be conducted in a certified chemical fume hood to prevent inhalation.[2][8]

Waste Segregation and Collection

The cardinal rule of chemical waste management is to never mix incompatible waste streams.

  • Designate a Container: Dedicate a specific, compatible waste container for 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine and materials contaminated with it. The container should be made of a material that will not react with the chemical (e.g., glass or high-density polyethylene).

  • Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated filter paper, gloves, weighing boats) and liquid waste (e.g., reaction residues, solutions) in separate, appropriately designated containers.

  • Avoid Incompatibilities: Keep this waste stream separate from strong oxidizing agents and acids to prevent hazardous reactions.[3][9]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[10] Store the container in a designated satellite accumulation area that is well-ventilated and has secondary containment.

Hazardous Waste Labeling

Proper labeling is a legal requirement and a critical safety communication tool. Your EHS department will provide the specific labels required, but they must include:

  • The words "HAZARDOUS WASTE" .[10]

  • The full, unabbreviated chemical name: "2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine" .

  • An accurate description of the container's contents, including any solvents and their approximate concentrations.

  • The date on which waste was first added to the container (the "accumulation start date").

  • The relevant hazard pictograms (e.g., Skull and Crossbones, Health Hazard, Environment).

Step-by-Step Disposal Protocol

The following protocol outlines the definitive, compliant pathway for the disposal of 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine.

Step 1: Final Waste Containment

Once the waste container is full or is ready for disposal, ensure the lid is tightly and securely sealed. For solid waste, the container should be a sealable drum or pail. For liquids, it should be a screw-cap bottle.

Step 2: Arrange for Professional Disposal

The only recommended and compliant method for disposing of this chemical is through your institution's EHS-managed waste program, which utilizes a licensed hazardous waste disposal company. [3][10]

  • Causality: Licensed contractors are equipped to handle, transport, and dispose of hazardous materials in accordance with all federal and state regulations. They have access to specialized facilities, such as high-temperature hazardous waste incinerators, which are necessary for the complete destruction of persistent organofluorine compounds.[11] Attempting to treat or dispose of this chemical through other means in a standard laboratory setting is unsafe, non-compliant, and environmentally irresponsible.

Step 3: Documentation and Record Keeping

Maintain meticulous records of all hazardous waste generated and disposed of. Your EHS department will likely manage the official waste manifest, but you should keep internal records detailing the quantity of waste, its composition, and the date it was sent for disposal. These records are essential for regulatory compliance and internal safety audits.[12]

Step 4: Spill Management

Accidents happen, and preparedness is key. In the event of a spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.

  • Don PPE: Wear the full PPE detailed in Section 2.1.

  • Contain the Spill: Use an inert, non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent to dike the spill and prevent it from spreading.[10] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Absorbent: Carefully scoop the contaminated absorbent material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Collect all cleaning materials and rinsate as hazardous waste.

  • Label and Dispose: Seal and label the container with the spill cleanup debris as hazardous waste and arrange for its disposal through your EHS office.

Step 5: Empty Container Disposal

Empty containers that once held 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine must also be treated as hazardous waste unless properly decontaminated.[10]

  • Triple Rinse: To decontaminate, rinse the container three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: Crucially, collect all three rinses as hazardous waste. [10] Do not pour the rinsate down the drain.

  • Deface Label: Once decontaminated, obliterate or remove the original chemical label to prevent misuse.

  • Dispose of Container: Dispose of the decontaminated container according to your institution's policy for non-hazardous lab glass or plastic waste.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste containing 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine.

DisposalWorkflow start Waste Generated (Solid or Liquid) ppe Step 1: Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe segregate Step 2: Segregate Waste in a Labeled, Compatible, Closed Container ppe->segregate storage Step 3: Store in Designated Satellite Accumulation Area segregate->storage spill_check Is there a spill? storage->spill_check spill_protocol Execute Spill Management Protocol (Contain, Absorb, Clean, Collect Debris) spill_check->spill_protocol Yes contact_ehs Step 4: Contact EHS for Waste Pickup and Disposal spill_check->contact_ehs No spill_protocol->contact_ehs incineration Step 5: Professional Disposal (High-Temperature Incineration by Licensed Contractor) contact_ehs->incineration documentation Step 6: Complete All Required Documentation incineration->documentation end Disposal Complete documentation->end

Caption: Decision workflow for the safe disposal of 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine.

Conclusion

The proper management and disposal of 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine is a non-negotiable aspect of responsible chemical research. Its characteristics as a toxic aromatic amine and a persistent organofluorine compound dictate a clear path for disposal: segregation, proper labeling, and transfer to a licensed hazardous waste contractor via your institution's EHS department. By adhering to this guide, you not only ensure your personal safety and that of your colleagues but also uphold your professional duty to protect the environment. Always prioritize safety and compliance; when in doubt, consult your EHS professionals.

References

  • In-Laboratory Treatment of Chemical Waste. University of Nebraska-Lincoln Environmental Health and Safety.[Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. IDR Environmental Services.[Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech.[Link]

  • Hazardous Waste. U.S. Environmental Protection Agency.[Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.[Link]

  • Regulatory and Guidance Information by Topic: Waste. U.S. Environmental Protection Agency.[Link]

  • Amine Disposal For Businesses. Collect and Recycle.[Link]

  • High organofluorine concentrations in municipal wastewater affect downstream drinking water supplies for millions of Americans. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.[Link]

  • The Disposal of Chemical Laboratory Wastes. P2InfoHouse.[Link]

  • PhenylMethylSulfonylFluoride-329-98-6.docx. University of Georgia Office of Research.[Link]

  • Teflon disposal: new eco-friendly method recycles fluorine. Rinnovabili.it.[Link]

  • Organofluorine Compounds in the Environment - Analysis, Sources and Fate. University of Guelph.[Link]

  • Finding an End to Forever Chemicals. Eurofins USA.[Link]

  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. MDPI.[Link]

  • Thermal decomposition pathways of phenylalanine and glutamic acid and the interaction mechanism between the two amino acids and glucose. ResearchGate.[Link]

  • 4-fluoro-L-phenylalanine. PubChem.[Link]

  • Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material. ResearchGate.[Link]

  • 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. MDPI.[Link]

Sources

Handling

Personal protective equipment for handling 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine

As a Senior Application Scientist, I approach chemical handling not merely as a set of rules, but as an exercise in understanding molecular behavior and mitigating its interaction with human physiology. When handling 2-(...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of rules, but as an exercise in understanding molecular behavior and mitigating its interaction with human physiology.

When handling 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine , you are working with a highly specialized fluorinated aniline derivative containing a thioether linkage. Standard laboratory safety protocols are insufficient here. To ensure absolute operational safety, we must design a handling strategy grounded in the specific toxicokinetic properties of the aniline moiety.

Here is the comprehensive, self-validating operational guide and Personal Protective Equipment (PPE) matrix for this compound.

Quantitative Chemical & Toxicological Profile

Before selecting PPE, we must quantify the threat. The lipophilic nature of the 4-fluoro-phenylsulfanyl group significantly enhances the molecule's ability to cross the stratum corneum (the outer layer of skin) compared to unsubstituted anilines.

ParameterValueMechanistic Implication
CAS Number 943615-82-5[1]Unique identifier for inventory and waste tracking.
Molecular Weight 233.31 g/mol [1]Low molecular weight facilitates rapid dermal penetration.
OSHA PEL (Aniline Base) 2 ppm (TWA, 8-hour)[2]Highly volatile; requires strict engineering controls (fume hood).
Dermal Absorption Rate 25.6–33 µg/cm²/hr (vapor)[3]Vapors alone can cause systemic toxicity; skin exposure is critical[3].
Primary Target Organs Blood (Erythrocytes), Spleen[4]Induces oxidative stress in red blood cells, leading to hemolysis[5].

Mechanistic Hazard Assessment: The Causality of Toxicity

To understand why specific PPE is required, we must examine the compound's metabolic fate. The acute danger of 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine does not come from the parent molecule itself, but from its hepatic metabolism.

Once absorbed through the skin or lungs[3][6], the aniline functional group undergoes rapid N-hydroxylation in the liver via Cytochrome P450 enzymes[7][8]. This forms a highly reactive phenylhydroxylamine metabolite[8]. This active metabolite penetrates erythrocytes and initiates a redox cycle, oxidizing the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺)[9]. The resulting methemoglobin cannot bind or transport oxygen, leading to insidious tissue hypoxia, cyanosis, and potentially fatal hemolytic anemia[5][9].

Because dermal absorption of both liquid and vapor contributes substantially to the total toxic body burden[10], skin notation protocols are mandatory [2].

ToxicityPathway A 2-(4-Fluoro-phenylsulfanyl)- 5-methyl-phenylamine (Dermal/Inhalation) B Hepatic CYP450 N-Hydroxylation A->B Systemic Absorption C Phenylhydroxylamine Metabolite B->C Metabolic Activation D Erythrocyte Penetration C->D Circulation E Hemoglobin (Fe2+) Oxidation D->E Redox Cycling F Methemoglobin (Fe3+) Formation E->F Impaired O2 Transport

Fig 1. Hepatic N-oxidation of aniline derivatives leading to methemoglobinemia and tissue hypoxia.

Personal Protective Equipment (PPE) Matrix

Based on the toxicokinetics outlined above, standard laboratory PPE (thin nitrile gloves and safety glasses) is inadequate. Anilines readily permeate standard nitrile[3].

Protection ZoneRequired EquipmentScientific Justification
Hands (Primary) Double Gloving: Inner 4-mil Nitrile + Outer 14-mil Butyl Rubber or Silver Shield®.Butyl rubber provides superior chemical resistance against aromatic amines, preventing the rapid percutaneous absorption characteristic of anilines[3][6].
Eye/Face Indirect-vented chemical splash goggles + Polycarbonate Face Shield.Prevents mucosal absorption of vapors and protects against micro-splashes during liquid transfer or reconstitution.
Body Tyvek® chemical-resistant suit OR heavy-duty lab coat with closed-toe, non-porous footwear.Aniline vapors can absorb through standard woven cotton lab coats[3]. A non-porous barrier is required.
Respiratory Handled exclusively in a Class II Fume Hood. (If outside: NIOSH half-mask with OV cartridges).The OSHA PEL is strictly 2 ppm[2]. Inhalation of fumes directly precipitates methemoglobinemia[5].

Self-Validating Operational Workflow

Every protocol must act as a self-validating system. Do not proceed to the next step unless the validation checkpoint is cleared.

Phase 1: Environmental Setup & Donning
  • Airflow Verification: Turn on the chemical fume hood.

    • Validation Checkpoint: Verify the digital flow monitor reads between 80–120 fpm. Tape a small piece of tissue to the sash; visually confirm it is pulled inward before opening the chemical container.

  • PPE Donning Sequence: Don the Tyvek coat, safety goggles, and inner nitrile gloves. Inspect outer butyl rubber gloves.

    • Validation Checkpoint: Perform a pneumatic inflation test on the butyl gloves (trap air and squeeze) to verify the absence of microscopic pinholes. Don the outer gloves.

Phase 2: Weighing and Transfer
  • Static Mitigation: Aniline derivatives in powder form can adhere to spatulas due to static. Wipe the exterior of the weighing boat and spatula with an anti-static cloth.

  • Enclosed Transfer: Weigh the compound inside the active fume hood. If transferring to a balance outside the hood, the compound must be sealed in a pre-tared, airtight vial before leaving the hood.

    • Validation Checkpoint: Wipe the exterior of the sealed vial with a solvent-dampened Kimwipe (e.g., ethanol) before removing it from the hood to ensure zero external contamination.

Phase 3: Reaction Handling
  • Solvent Addition: Add solvents (e.g., DCM, DMF, or DMSO) slowly. Thioethers can generate strong, irritating odors upon dissolution.

  • Sealing: Cap all reaction vessels immediately.

    • Validation Checkpoint: Ensure no open containers of the compound or its solutions remain in the hood during the incubation/reaction phase to prevent vapor accumulation.

Decontamination & Disposal Logistics

Aniline derivatives pose severe environmental hazards and require strict waste segregation.

  • Spill Response: In the event of a spill, do NOT use water, as it will spread the lipophilic compound. Cover the spill with a dry, inert absorbent (e.g., vermiculite or proprietary chemical binders). Sweep into a sealable hazardous waste container using non-sparking tools.

  • Skin Exposure Immediate Action: If skin contact occurs, wash immediately with copious amounts of soap and water for at least 15 minutes. Do not use solvents (like ethanol) to clean the skin, as this will drastically accelerate dermal absorption[3].

  • Waste Segregation: Collect all 2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine waste (including contaminated gloves and Kimwipes) in a dedicated, clearly labeled "Toxic Aromatic Amine / Halogenated Waste" container. Do not mix with general organic waste, as anilines can react violently with strong oxidizers and acids[9].

References

  • Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR. Centers for Disease Control and Prevention (CDC).[9] URL:[Link]

  • Mechanistic Study on Aniline-Induced Erythrocyte Toxicity. Arhiv za higijenu rada i toksikologiju.[7] URL:[Link]

  • Occupational Inhalation of Aniline Fumes Induced Methemoglobinemia and Hemolytic Anemia Precipitated Days Later. National Institutes of Health (NIH).[5] URL:[Link]

  • 1988 OSHA PEL Project - Aniline | NIOSH. Centers for Disease Control and Prevention (CDC).[2] URL:[Link]

  • Organoleptic Assessment and Median Lethal Dose Determination of Oral Aniline in Rats. Defense Technical Information Center (DTIC).[8] URL:[Link]

  • Aniline - NIOSH Skin Notation Profiles. Centers for Disease Control and Prevention (CDC).[3] URL:[Link]

  • Aniline | EPA. United States Environmental Protection Agency (EPA).[4] URL:[Link]

  • Aniline Acute Exposure Guideline Levels. National Center for Biotechnology Information (NCBI).[6] URL:[Link]

  • SCOEL/REC/153 Aniline Recommendation. Scientific Committee on Occupational Exposure Limits.[10] URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine
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2-(4-Fluoro-phenylsulfanyl)-5-methyl-phenylamine
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